molecular formula C19H13Cl2N3S B2915148 4-[(4-Chlorobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine CAS No. 1207048-24-5

4-[(4-Chlorobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine

Cat. No. B2915148
CAS RN: 1207048-24-5
M. Wt: 386.29
InChI Key: MGIREXJBJGTKOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Chlorobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is of interest due to its unique structure and potential applications in various fields, including biochemistry and pharmacology. In

Scientific Research Applications

Synthesis and Characterization for Photovoltaic Applications

The research on bridged bithiophene-based conjugated polymers, including the use of thienopyrazine (TP) units as acceptors, highlights the potential of similar chemical structures in photovoltaic applications. These materials were designed to optimize optical band gaps for enhanced solar energy capture, indicating a pathway for the utilization of 4-[(4-Chlorobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine derivatives in solar cell technology. The study demonstrates how the electronic properties of such compounds can be adjusted to improve photovoltaic performance, marking a significant contribution to renewable energy technologies (Chen et al., 2010).

Catalyst for Synthesis of Heterocycles

Another application involves the use of similar compounds as catalysts in the synthesis of various heterocyclic derivatives, such as 4H-pyran and pyrazolo[1,2-b]phthalazine, in aqueous media. This showcases the compound's role in facilitating green chemistry protocols by enabling reactions in mild, neutral conditions, thus contributing to environmentally friendly chemical synthesis methods. The efficiency, high yields, and short reaction times of these processes highlight the value of such compounds in synthetic organic chemistry (Khazaei et al., 2015).

Antidepressant Activity

Compounds structurally related to 4-[(4-Chlorobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine have been explored for their antidepressant activity. By synthesizing and testing various derivatives, researchers have identified several compounds with equivalent or higher activity than standard treatments. This suggests potential therapeutic applications for these chemical structures in the treatment of depression, underscoring the importance of structural modification and testing in the development of new antidepressant drugs (Bilgin et al., 1993).

Antimicrobial and Antifungal Activities

The synthesis of pyrazole acyl thiourea derivatives, including compounds with chlorine and benzyl groups, has led to the discovery of substances with significant antifungal and anti-TMV activities. This indicates the potential of 4-[(4-Chlorobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine derivatives in agricultural applications, specifically in the development of new fungicides and antiviral agents to protect crops from diseases (Wu et al., 2012).

properties

IUPAC Name

2-(3-chlorophenyl)-4-[(4-chlorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3S/c20-15-6-4-13(5-7-15)12-25-19-18-11-17(23-24(18)9-8-22-19)14-2-1-3-16(21)10-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIREXJBJGTKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Chlorobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine

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